![molecular formula C11H13ClN2O5S B14474753 4-[(5-Chloro-2-nitrophenyl)methanesulfonyl]morpholine CAS No. 69709-37-1](/img/structure/B14474753.png)
4-[(5-Chloro-2-nitrophenyl)methanesulfonyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-Chloro-2-nitrophenyl)methanesulfonyl]morpholine is an organic compound characterized by the presence of a morpholine ring substituted with a 5-chloro-2-nitrophenyl group and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Chloro-2-nitrophenyl)methanesulfonyl]morpholine typically involves the reaction of 5-chloro-2-nitrobenzyl chloride with morpholine in the presence of a base, followed by the introduction of a methanesulfonyl group. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Chloro-2-nitrophenyl)methanesulfonyl]morpholine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-[(5-Chloro-2-nitrophenyl)methanesulfonyl]morpholine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(5-Chloro-2-nitrophenyl)methanesulfonyl]morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The methanesulfonyl group can also participate in covalent bonding with target proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(5-Bromo-2-nitrophenyl)methanesulfonyl]morpholine
- 4-[(5-Chloro-2-nitrophenyl)methanesulfonyl]piperidine
- 4-[(5-Chloro-2-nitrophenyl)methanesulfonyl]thiomorpholine
Uniqueness
4-[(5-Chloro-2-nitrophenyl)methanesulfonyl]morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
69709-37-1 |
|---|---|
Molecular Formula |
C11H13ClN2O5S |
Molecular Weight |
320.75 g/mol |
IUPAC Name |
4-[(5-chloro-2-nitrophenyl)methylsulfonyl]morpholine |
InChI |
InChI=1S/C11H13ClN2O5S/c12-10-1-2-11(14(15)16)9(7-10)8-20(17,18)13-3-5-19-6-4-13/h1-2,7H,3-6,8H2 |
InChI Key |
HYEQWLRXSTVFON-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)CC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


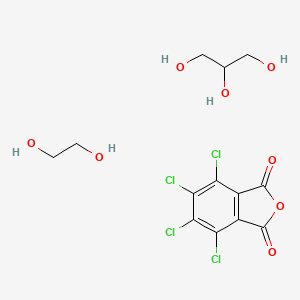

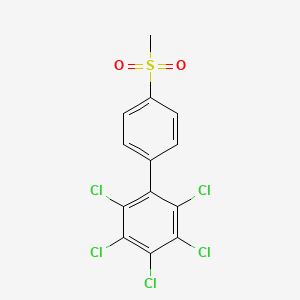
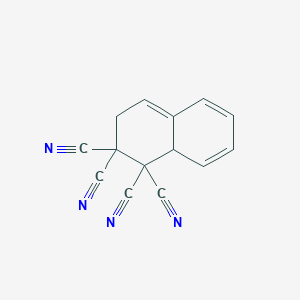
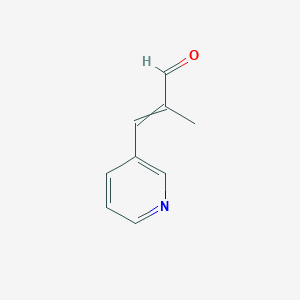
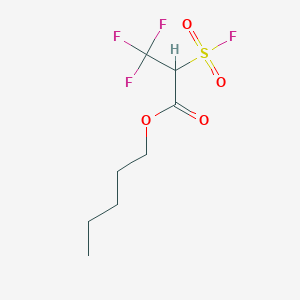
![({4-[Bis(2-chloroethyl)amino]phenyl}sulfanyl)acetic acid](/img/structure/B14474721.png)
![1-[(4-Nitrophenyl)methyl]-3,4-dihydronaphthalen-2(1H)-one](/img/structure/B14474732.png)
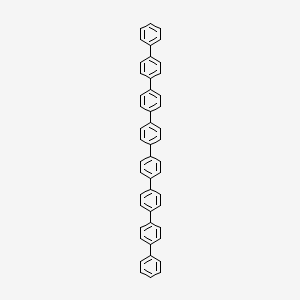
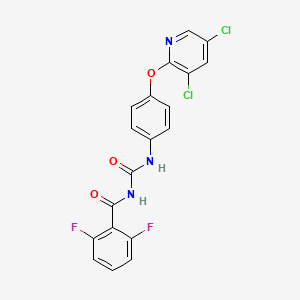

![Tetrakis[(acetyloxy)methyl]phosphanium chloride](/img/structure/B14474771.png)


